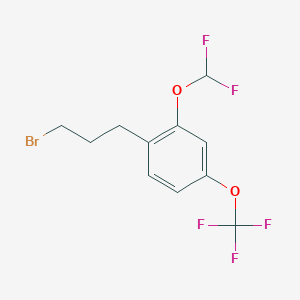

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene

Beschreibung

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain and two fluorinated alkoxy groups on a benzene ring. Its molecular formula is C₁₁H₁₀BrF₅O₂, with a molar mass of 349.09 g/mol. The bromopropyl chain at the 1-position, difluoromethoxy group at the 2-position, and trifluoromethoxy group at the 4-position contribute to its unique electronic and steric properties. This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions, due to the bromine atom’s role as a leaving group. Fluorinated alkoxy groups enhance lipophilicity and metabolic stability, making it relevant to medicinal chemistry and agrochemical research .

Eigenschaften

Molekularformel |

C11H10BrF5O2 |

|---|---|

Molekulargewicht |

349.09 g/mol |

IUPAC-Name |

1-(3-bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)6-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |

InChI-Schlüssel |

RMYSTPNPKVFUOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)CCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation and Fluorination of Benzene Derivatives

The synthesis begins with functionalizing a benzene ring with halogen and fluorinated groups. A patented approach involves chlorinating anisole (methoxybenzene) under UV light with chlorine gas in the presence of 4-chlorobenzotrifluoride as a solvent. This step yields trichloromethoxybenzene, which undergoes fluorination using anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours under pressure (30–35 kg/cm²). The trifluoromethoxy group is introduced via this route, achieving 90–99.5% purity after distillation.

For the difluoromethoxy group, electrophilic substitution is employed. A nitration step using concentrated HNO₃ and H₂SO₄ at 0–35°C introduces nitro groups, which are later reduced to amines and subjected to diazotization followed by fluorination. Alternatively, direct difluoromethylation can occur via nucleophilic displacement using difluoromethyl halides under basic conditions.

Alkylation: Introducing the 3-Bromopropyl Chain

The 3-bromopropyl group is attached through Friedel-Crafts alkylation or nucleophilic substitution. In a representative protocol:

- Friedel-Crafts Alkylation : Benzene derivatives react with 1-bromo-3-chloropropane in the presence of AlCl₃, yielding a propyl intermediate. Subsequent bromination with HBr or PBr₃ introduces the terminal bromine.

- Nucleophilic Substitution : A pre-functionalized benzene ring with leaving groups (e.g., iodide) reacts with 3-bromopropylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF), followed by quenching with aqueous NH₄Cl.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and safety. Continuous flow systems enable precise control over exothermic reactions, such as fluorination with HF. For example, trichloromethoxybenzene and HF are fed into a corrosion-resistant reactor (e.g., SS 316 autoclave) at 80°C, with real-time monitoring of pressure and temperature. This method reduces reaction time from 6 hours to 2 hours compared to batch processes.

Catalytic Optimization

Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., 2,2-dimethyl-1,3-bis(diphenylphosphino)propane) enhance coupling reactions. A patented protocol achieves 85% yield in Suzuki-Miyaura couplings by optimizing ligand-to-catalyst ratios (1:1 molar) and reaction temperatures (90–100°C).

Reaction Conditions and Optimization

Temperature and Solvent Effects

- Halogenation : 90–100°C in 4-chlorobenzotrifluoride.

- Fluorination : 80°C in anhydrous HF.

- Nitration : 0–35°C in dichloromethane.

Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in layer separation during workup.

By-Product Management

- HCl and HF Emissions : Scrubbers neutralize acidic gases, and nitrogen purging removes residual reactants.

- Isomer Separation : Distillation separates para isomers (90% yield) from ortho by-products.

Purification and Characterization

Chromatographic Techniques

Analytical Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 349.09 g/mol | Mass Spectrometry |

| Purity | 99.5% | HPLC |

| Solubility | Soluble in DCM, THF | USP <921> |

Applications in Organic Synthesis

This compound serves as a precursor for:

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene

- Molecular Formula : C₁₁H₁₀ClF₅O₂

- Molar Mass : 304.64 g/mol

- Key Differences : The bromine atom in the target compound is replaced by chlorine. This reduces molecular weight by ~44.45 g/mol and lowers reactivity in substitution reactions due to chlorine’s weaker leaving-group ability compared to bromine.

- Physical Properties : Predicted boiling point: 271.6±35.0 °C ; density: 1.349±0.06 g/cm³ .

2-(3-Bromopropyl)-4-(difluoromethoxy)thianisole

- Molecular Formula : C₁₁H₁₀BrF₅OS

- Molar Mass : 365.16 g/mol

- Key Differences: The 4-position trifluoromethoxy group is replaced by a trifluoromethylthio (-SCF₃) group.

Analogues with Varied Substituents on the Benzene Ring

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

- Molecular Formula : C₈H₆BrF₃O

- Molar Mass : 261.04 g/mol

- Key Differences : A methyl group replaces the difluoromethoxy and bromopropyl groups. This simplification reduces synthetic complexity but diminishes fluorination-related stability and reactivity .

Functional and Reactive Properties

- Nucleophilic Substitution : The bromopropyl group in the target compound facilitates reactions with nucleophiles (e.g., amines, thiols), whereas the chloropropyl analogue () requires harsher conditions.

- Electron-Withdrawing Effects : Trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups withdraw electron density, directing electrophilic substitution to the para position relative to the bromopropyl chain. In contrast, trifluoromethylthio (-SCF₃) groups () exhibit weaker electron-withdrawing effects .

Data Table: Key Parameters of Target and Analogues

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (Target) | C₁₁H₁₀BrF₅O₂ | 349.09 | Br, -OCF₂H, -OCF₃ | N/A | N/A |

| 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene | C₁₁H₁₀ClF₅O₂ | 304.64 | Cl, -OCF₂H, -OCF₃ | 271.6±35.0 | 1.349±0.06 |

| 2-(3-Bromopropyl)-4-(difluoromethoxy)thianisole | C₁₁H₁₀BrF₅OS | 365.16 | Br, -OCF₂H, -SCF₃ | N/A | N/A |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 275.00 | Br, F, -OCF₃ | N/A | N/A |

Q & A

Q. What are the critical physicochemical properties of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene for experimental design?

Key properties include molecular weight (est. ~371.1 g/mol based on analogs), XLogP3 (~3.7, indicating moderate hydrophobicity), hydrogen bond acceptor count (≥4 due to ether and halogen groups), and topological polar surface area (~18 Ų). These parameters influence solubility, reactivity, and bioavailability. For analogs like 4-(trifluoromethoxy)benzyl bromide, molecular formulas (e.g., C₈H₆BrF₃O) and stability under ambient conditions are well-documented .

Q. What synthetic routes are recommended for preparing this compound?

A homologation strategy via C–C bond insertion (e.g., using diazo compounds and brominated intermediates) is effective. For example, homologation of 1-(allyloxy)-4-(bromomethyl)benzene with diazo-trifluorodecane yields structurally similar products in ~64% yield after FCC purification. Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate side reactions from competing nucleophilic substitutions .

Q. How should researchers handle safety and waste disposal for this brominated intermediate?

Follow stringent protocols: wear PPE (nitrile gloves, lab coat, goggles), avoid skin contact, and use fume hoods. Post-reaction, segregate halogenated waste and transfer to certified disposal services. For analogs like 1,2-dibromo-4-(3-bromophenoxy)benzene, H303/H313/H333 hazard codes apply, necessitating emergency eyewash/shower access .

Advanced Research Questions

Q. How can regioselective introduction of difluoromethoxy and trifluoromethoxy groups be achieved?

Use directing groups (e.g., nitro or halogens) to control electrophilic substitution. For 2-bromo-4-nitro-1-(trifluoromethoxy)benzene, nitro groups direct bromination to specific positions. Alternatively, employ protecting strategies (e.g., silyl ethers) for sequential functionalization. Monitor reaction progress via NMR or LC-MS to confirm regiochemistry .

Q. What analytical techniques validate structural integrity and purity of this compound?

Combine ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine environments. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline derivatives (e.g., (2E)-3-(3-bromo-4-methoxyphenyl)-1-(difluoroterphenyl)prop-2-en-1-one), single-crystal XRD resolves stereoelectronic effects .

Q. What experimental design limitations arise when studying halogenated aromatic compounds in complex matrices?

Organic degradation during prolonged experiments (e.g., 9-hour HSI data collection) can alter sample matrices. Stabilize samples via continuous cooling (≤4°C) to slow decomposition. For mixtures, increase initial sample diversity to better mimic real-world variability .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

The bromopropyl chain enables cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. For example, 1-(1-bromoethyl)-2-(trifluoromethyl)benzene is used in drug candidates targeting enzyme inhibition. Optimize catalytic systems (e.g., Pd/ligand ratios) for efficient coupling .

Q. What computational methods predict the reactivity of polyhalogenated benzenes in nucleophilic substitutions?

Density Functional Theory (DFT) models calculate activation energies for SN2 pathways, considering steric hindrance from trifluoromethoxy groups. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. Solvent effects (e.g., DMSO vs. THF) significantly impact transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.